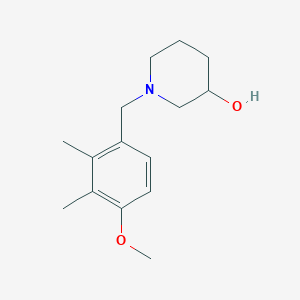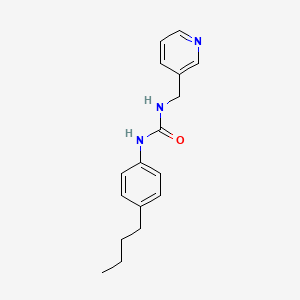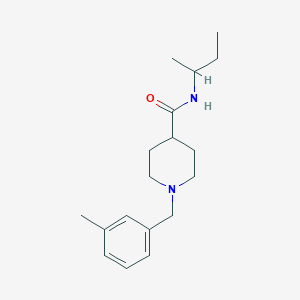![molecular formula C23H29BrN2 B5203436 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5203436.png)
3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a complex organic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is also known as BDBDMN, and it belongs to the class of bicyclic compounds known as diazabicyclo[3.3.1]nonanes.
Mecanismo De Acción
The mechanism of action of 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its ability to interact with specific receptors in the body. The compound has been shown to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This binding leads to an increase in dopamine levels and can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane are complex and varied. The compound has been shown to have a significant effect on the central nervous system, including the brain and spinal cord. It has also been shown to have an effect on the cardiovascular system, including blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane in lab experiments include its ability to interact with specific receptors in the body and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research involving 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. These include further studies on the compound's potential therapeutic applications, as well as investigations into its effects on specific receptors in the body. Additionally, research on the compound's potential as an antibacterial and antifungal agent could lead to new treatments for infectious diseases.
Métodos De Síntesis
The synthesis of 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves several steps, including the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with benzyl bromide and 3-bromobenzyl bromide. This process yields a white crystalline solid that is purified using column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane in scientific research are vast. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also shown promise as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-benzyl-7-[(3-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN2/c1-22-14-23(2,16-25(15-22)12-19-7-4-3-5-8-19)18-26(17-22)13-20-9-6-10-21(24)11-20/h3-11H,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPHUFWAKUVOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)CC3=CC=CC=C3)(CN(C2)CC4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)


![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)

![N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5203437.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5203443.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![2-(5-{[1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5203454.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)